2-(Dimethylamino)-2-methylpropane-1,3-diol

Description

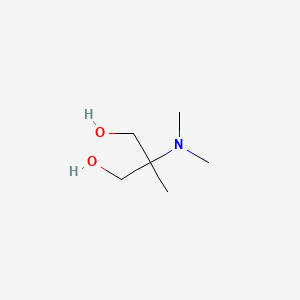

Structure

3D Structure

Properties

CAS No. |

63246-63-9 |

|---|---|

Molecular Formula |

C6H15NO2 |

Molecular Weight |

133.19 g/mol |

IUPAC Name |

2-(dimethylamino)-2-methylpropane-1,3-diol |

InChI |

InChI=1S/C6H15NO2/c1-6(4-8,5-9)7(2)3/h8-9H,4-5H2,1-3H3 |

InChI Key |

FGHOJUJBJHVRGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)(CO)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control for 2 Dimethylamino 2 Methylpropane 1,3 Diol and Its Structural Analogs

Established Synthetic Pathways to the 1,3-Propanediol (B51772) Core Structure

The synthesis of the foundational 1,3-propanediol structure can be achieved through several conventional multistep industrial processes. These methods typically begin with simple, readily available feedstocks.

Conventional Multistep Syntheses

Historically, two primary chemical routes have been employed for the large-scale production of 1,3-propanediol (1,3-PDO). The first, known as the Shell process, involves the hydroformylation of ethylene (B1197577) oxide to produce 3-hydroxypropionaldehyde (3-HPA), which is subsequently hydrogenated to yield 1,3-PDO. nih.govresearchgate.net The second major route, the Degussa-DuPont process, utilizes acrolein as the starting material. nih.govresearchgate.net In this method, acrolein undergoes hydration to form 3-HPA, followed by hydrogenation to obtain the final 1,3-propanediol product. nih.govresearchgate.netgoogle.com

These industrial processes are characterized by their two-step nature, involving an intermediate aldehyde which is then reduced. researchgate.net For instance, the Degussa process catalyzes the initial hydration of acrolein with an acidic cation exchanger, and the subsequent hydrogenation step often employs catalysts like Raney nickel. researchgate.net

| Starting Material | Key Intermediates | Process Name | Final Product |

| Ethylene Oxide | 3-hydroxypropionaldehyde | Shell Process | 1,3-Propanediol |

| Acrolein | 3-hydroxypropionaldehyde | Degussa-DuPont Process | 1,3-Propanediol |

Introduction of the Dimethylamino and Methyl Substituents

The synthesis of the specific target molecule, 2-(Dimethylamino)-2-methylpropane-1,3-diol, requires the introduction of both a methyl group and a dimethylamino group onto the C2 position of the propanediol (B1597323) backbone. A documented method to achieve this involves a reductive amination process starting from a suitable amino alcohol precursor.

One effective strategy is the Eschweiler-Clarke reaction. A synthesis for a related compound, 2-(DiMethylaMino)propane-1,3-diol, has been described starting from 2-amino-1,3-dihydroxypropane. chemicalbook.com The primary amine is treated with an excess of formic acid and formaldehyde (B43269). chemicalbook.com The reaction mixture is stirred and heated, leading to the exhaustive methylation of the amino group to form the tertiary dimethylamino substituent, yielding the desired product. chemicalbook.com A similar principle is applied in the synthesis of 2-(Dimethylamino)-2-methyl-1-propanol, where 2-amino-2-methyl-1-propanol (B13486) is reacted with formaldehyde to achieve methylation. chemicalbook.com

Derivatization from Related Amino-1,3-Diols (e.g., 2-amino-2-methyl-1,3-propanediol)

The most direct route to 2-(Dimethylamino)-2-methylpropane-1,3-diol is through the derivatization of its primary amine analog, 2-amino-2-methyl-1,3-propanediol (B94268) (AMPD). AMPD is a readily available chemical compound. sigmaaldrich.comnist.govsigmaaldrich.com It serves as a common starting material and biological buffer. sigmaaldrich.comfishersci.com

The conversion of AMPD to its N,N-dimethylated derivative follows the principles of reductive amination, as mentioned previously. The primary amino group of AMPD is reacted with a methylating agent, typically formaldehyde, in the presence of a reducing agent, such as formic acid (Eschweiler-Clarke reaction) or through catalytic hydrogenation. This process selectively installs two methyl groups onto the nitrogen atom without altering the diol functionality, providing a direct and efficient pathway to 2-(Dimethylamino)-2-methylpropane-1,3-diol.

Advanced Asymmetric Synthesis Strategies

For applications requiring stereochemical control, advanced synthetic strategies are employed to produce enantiomerically enriched or pure forms of chiral diols and amino alcohols. These methods often involve the desymmetrization of symmetric precursors or the use of chiral catalysts.

Enantioselective Desymmetrization of Prochiral Diol Precursors

Enantioselective desymmetrization is a powerful technique for preparing chiral molecules from prochiral or meso compounds, where two chemically equivalent functional groups are made to react differently. dicp.ac.cn For prochiral 1,3-diols, this involves the selective functionalization of one of the two enantiotopic hydroxyl groups. dicp.ac.cn

One notable method employs a bench-stable chiral 9-hydroxy-9,10-boroxarophenanthrene catalyst for the highly enantioselective monoalkylation of 2-aryl-1,3-propanediols. dicp.ac.cn This catalyst forms a defined chairlike six-membered anionic complex with the diol substrate, activating the hydroxyl groups for nucleophilic attack while effectively shielding one of them to ensure high enantioselectivity. dicp.ac.cn Another approach utilizes a C2-symmetric borinic acid catalyst to achieve the highly enantioselective desymmetrization of 2,2-disubstituted-1,3-propanediols, yielding chiral diols that possess a quaternary stereocenter. organic-chemistry.org These strategies, though demonstrated on structural analogs, represent a viable and potent methodology for accessing chiral versions of 2-(Dimethylamino)-2-methylpropane-1,3-diol from a suitable prochiral precursor.

| Catalyst Type | Substrate Class | Transformation | Key Feature |

| Chiral 9-hydroxy-9,10-boroxarophenanthrene | 2-Aryl-1,3-propanediols | Monoalkylation | Forms a defined chairlike anionic complex. dicp.ac.cn |

| C2-Symmetric Borinic Acid | 2,2-Disubstituted-1,3-propanediols | Acylation/Alkylation | Creates a quaternary stereocenter. organic-chemistry.org |

| Dinuclear Asymmetric Zinc Catalyst | meso-Diols | Acylation | Uses vinyl benzoate (B1203000) as an acyl transfer agent. organic-chemistry.org |

| Chiral Phosphinite Derivative | meso-1,2-Diols | Acylation | Easily prepared from aminoindanol. organic-chemistry.org |

Chiral Catalyst-Mediated Enantioselective Routes

The use of chiral catalysts to guide the stereochemical outcome of a reaction is a cornerstone of modern asymmetric synthesis. Chiral 1,3-diols and related amino alcohols can be synthesized with high enantiomeric purity through various catalyst-mediated routes. acs.org

One such strategy involves a two-step asymmetric reaction sequence starting with an asymmetric aldol (B89426) reaction. acs.org A proline-derived organocatalyst can be used to facilitate the aldol addition, producing chiral 1,3-keto alcohols with high enantiomeric excess. acs.org In the subsequent step, these keto alcohols are reduced asymmetrically using chiral oxazaborolidine reagents (CBS reduction) to furnish the desired chiral 1,3-diols. acs.org

Libraries of chiral ligands, such as those derived from monoterpenes like nopinone (B1589484) or perillaldehyde, have also been developed. researchgate.netnih.gov These chiral amino alcohols and diols can themselves act as catalysts in reactions like the enantioselective addition of diethylzinc (B1219324) to aldehydes, demonstrating the broad utility of these structural motifs in asymmetric catalysis. researchgate.netnih.gov Such catalyst-mediated approaches provide a versatile platform for the synthesis of a wide range of enantiomerically pure structural analogs of 2-(Dimethylamino)-2-methylpropane-1,3-diol.

Diastereoselective Control in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade reactions are highly efficient strategies for the synthesis of complex molecules from simple precursors in a single operation, often with excellent control over stereochemistry.

A two-pot synthesis of chiral syn-1,3-diols has been developed, which involves an organocatalyst-mediated asymmetric direct aldol reaction followed by a Wittig or Horner-Wadsworth-Emmons reaction. nih.govelsevierpure.com The resulting δ-hydroxy α,β-unsaturated ketones then undergo a domino acetalization and oxy-Michael reaction to furnish the desired 1,3-syn-diol derivatives with high diastereoselectivity. nih.govelsevierpure.com This method has been successfully applied to the synthesis of natural products like diospongin C and yashabushidiol A. nih.govelsevierpure.com

Another approach involves the diastereoselective three-component Mannich condensation of diazo compounds, boranes, and acyl imines under catalyst-free conditions to produce anti-β-amino carbonyl compounds with high diastereoselectivity. acs.org These products can serve as valuable intermediates for the synthesis of various bioactive molecules. The use of a chiral auxiliary, such as (-)-phenylmenthol, has enabled an asymmetric variant of this reaction. acs.org Furthermore, the stereodivergent oxidative amination of allenes allows for the synthesis of all possible diastereomers of a 2-amino-1,3-diol product from a single enantioenriched allene (B1206475) precursor. rsc.org

Table 2: Diastereoselective Multi-Component Reactions for Amino Diol Precursors

| Reaction Type | Key Reagents | Catalyst/Conditions | Product Type | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| Two-Pot Aldol/Wittig/Domino | Aldehydes, Wittig/HWE reagents | Organocatalyst, Bi(OTf)₃ | Chiral syn-1,3-diols | Excellent | nih.govelsevierpure.com |

| Three-Component Mannich | Diazo compounds, boranes, acyl imines | Catalyst-free | anti-β-Amino carbonyl compounds | High (>20:1 dr) | acs.org |

| Allene Oxidative Amination | Enantioenriched allenes | Substrate and reagent control | All four stereoisomers of a 2-amino-1,3-diol | Complete stereodivergence | rsc.org |

Synthesis of Functionalized Derivatives for Academic Exploration

The diol and amino functionalities of 2-(dimethylamino)-2-methylpropane-1,3-diol and its analogs serve as handles for further chemical modifications, enabling the synthesis of a wide range of derivatives for academic and industrial research.

The hydroxyl groups of the diol can be readily converted into ethers and esters through standard organic transformations. Etherification can be achieved under Williamson ether synthesis conditions, involving deprotonation of the hydroxyl groups with a strong base followed by reaction with an alkyl halide. The formation of ester derivatives is typically accomplished through reaction with an acyl chloride or a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com The selective functionalization of one hydroxyl group over the other can be achieved through the use of protecting groups or by controlling the stoichiometry of the reagents.

The 2-amino-1,3-diol scaffold is a key structural motif in a variety of biologically active molecules and functional materials. A prominent example is the immunosuppressive drug Fingolimod (FTY720), which is a 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride. nih.govgoogle.com The synthesis of Fingolimod and its analogs often involves the construction of the 2-substituted 2-aminopropane-1,3-diol core. nih.govgoogle.com

Furthermore, 2-amino-1,3-propane diols serve as versatile platforms for the synthesis of functional aliphatic cyclic carbonate monomers. rsc.org This is achieved through a two-step process involving the chemoselective reaction of the amino group with an electrophile, followed by intramolecular cyclization to form the six-membered cyclic carbonate. rsc.org These monomers can then be used in the preparation of biodegradable polymers. The amino diol moiety has also been incorporated into the structure of polyester (B1180765) dendrimers, which have shown potential as antibacterial agents. acs.org

Green Chemistry Principles and Sustainable Synthetic Approaches

The application of green chemistry principles to the synthesis of 2-(dimethylamino)-2-methylpropane-1,3-diol and its analogs is crucial for developing environmentally benign and sustainable processes. A reported synthesis of the target compound involves the reaction of 2-amino-1,3-dihydroxypropane with formic acid and formaldehyde. chemicalbook.com This reaction, while effective, utilizes reagents that raise some green chemistry concerns.

A greener approach would focus on several of the twelve principles of green chemistry. The use of catalytic methods, such as the organocatalytic and transition metal-catalyzed reactions discussed earlier, is a key principle. Catalytic reactions reduce waste by using small amounts of a substance to generate large amounts of product, in contrast to stoichiometric reagents that are consumed in the reaction.

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important consideration. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over those that generate significant byproducts. The use of safer solvents and reaction conditions, such as water or solvent-free reactions at ambient temperature and pressure, can also significantly reduce the environmental impact of a synthesis. Finally, the use of renewable feedstocks and the design of biodegradable products are long-term goals for the sustainable production of these valuable chemical compounds.

Coordination Chemistry and Ligand Applications of 2 Dimethylamino 2 Methylpropane 1,3 Diol

Ligand Design Principles: Chelation Modes and Donor Atom Preferences (Oxygen and Nitrogen)

From a theoretical standpoint, 2-(Dimethylamino)-2-methylpropane-1,3-diol possesses both nitrogen and oxygen atoms, making it a potential bidentate or tridentate ligand. The tertiary amine (N) and the two hydroxyl groups (O) are the primary donor sites. The chelation behavior would depend on the metal center, the reaction conditions, and the deprotonation state of the hydroxyl groups. It could potentially form stable five-membered chelate rings by coordinating through the nitrogen and one of the deprotonated hydroxyl oxygens (an N,O-chelate) or potentially bridge between metal centers. The presence of a tertiary amine, as opposed to a primary amine found in related compounds like Tris [2-amino-2-(hydroxymethyl)propane-1,3-diol], would influence the steric environment and the electronic properties of the resulting metal complexes. However, without experimental studies, the preferred chelation modes and donor atom preferences remain speculative.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 2-(Dimethylamino)-2-methylpropane-1,3-diol would likely involve the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the resulting complex would be influenced by the metal-to-ligand ratio, the pH of the solution (which would affect the deprotonation of the hydroxyl groups), and the nature of the metal ion.

Complexation with Transition Metals (e.g., Zn(II), Mn(IV), Co(III), Ni(II))

No specific studies detailing the synthesis of complexes between 2-(Dimethylamino)-2-methylpropane-1,3-diol and transition metals such as Zn(II), Mn(IV), Co(III), or Ni(II) were found in the reviewed literature. Research in this area would be required to determine the feasibility and outcomes of such complexation reactions.

Spectroscopic and Diffraction Studies of Coordination Compounds

Characterization of any potential coordination compounds would rely on standard analytical techniques. Spectroscopic methods like FT-IR would be used to observe shifts in the O-H and C-N stretching frequencies upon coordination to a metal center. UV-Vis spectroscopy would provide information about the electronic environment of the metal ion. NMR spectroscopy could elucidate the structure of diamagnetic complexes in solution.

Elucidation of Coordination Geometries and Stoichiometries

The coordination geometry (e.g., tetrahedral, square planar, octahedral) and the stoichiometry (metal-to-ligand ratio) would be determined through structural analysis, primarily from single-crystal X-ray diffraction data, in conjunction with elemental analysis and other spectroscopic methods. This information is currently not available for complexes of the title compound.

Computational Chemistry and Theoretical Investigations of 2 Dimethylamino 2 Methylpropane 1,3 Diol

Quantum Chemical Characterization of Electronic Structure and Properties

Quantum chemical methods are instrumental in elucidating the electronic structure and intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to yield detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry.

For a molecule like 2-(Dimethylamino)-2-methylpropane-1,3-diol, which has several rotatable bonds (C-C, C-O, C-N), a variety of different spatial arrangements, or conformations, are possible. DFT calculations can be used to perform a conformational analysis, systematically exploring the potential energy surface of the molecule to identify its most stable conformers. This process involves rotating the bonds and calculating the energy of each resulting structure. The structures with the lowest energy are the most likely to be observed. The presence of intramolecular hydrogen bonding, for instance between the hydroxyl groups and the dimethylamino group, would be a key factor in determining the preferred conformation. For related diols, conformational analysis has shown that the relative orientation of hydroxyl groups (gauche vs. anti) significantly impacts the molecule's properties and intermolecular interactions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The electronic character of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a molecule that is more easily polarized and reactive. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, as shown in the table below.

Table 1: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reaction. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

These descriptors would allow for a quantitative prediction of the reactive nature of 2-(Dimethylamino)-2-methylpropane-1,3-diol.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computed structure.

NMR Spectroscopy: DFT calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. This is achieved by calculating the magnetic shielding tensors for each nucleus. The predicted spectrum of 2-(Dimethylamino)-2-methylpropane-1,3-diol would show distinct signals for the methyl groups, the methylene (B1212753) protons, and the hydroxyl protons, with their precise chemical shifts being highly sensitive to the molecule's conformation.

IR Spectroscopy: The vibrational frequencies of a molecule can also be computed. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. For this compound, characteristic vibrational modes would include O-H stretching, C-H stretching, and C-N stretching, providing a theoretical IR spectrum that can aid in its experimental identification.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its absorption of ultraviolet or visible light. This allows for the prediction of the λmax in a UV-Vis spectrum.

Reaction Mechanism Elucidation via Computational Pathways and Energy Barriers

Theoretical chemistry is a powerful tool for investigating how chemical reactions occur. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway. This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy barrier. A lower energy barrier corresponds to a faster reaction. For 2-(Dimethylamino)-2-methylpropane-1,3-diol, one could computationally study its reactions, such as esterification of the diol functionality or quaternization of the amino group, to understand the reaction kinetics and thermodynamics.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics is excellent for studying single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, especially in a condensed phase like a solution. In an MD simulation, the atoms of the molecule and the surrounding solvent molecules are treated as classical particles moving under a set of rules known as a force field.

An MD simulation of 2-(Dimethylamino)-2-methylpropane-1,3-diol in water, for example, would reveal its dynamic conformational landscape, showing how the molecule flexes and changes shape over nanoseconds or microseconds. It would also provide detailed information about how the solvent molecules arrange themselves around the solute (solvation) and the nature of the hydrogen bonding network between the diol, the amino group, and the water molecules.

Quantitative Structure-Activity Relationships (QSAR) and Machine Learning for Chemical Discovery

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. These models are built by calculating a set of numerical descriptors for each molecule and then using statistical methods or machine learning to find a mathematical equation that links these descriptors to the observed activity.

While no specific QSAR studies involving 2-(Dimethylamino)-2-methylpropane-1,3-diol were identified, it could be included in a dataset of amino alcohols to build a QSAR model for a property of interest, such as inhibitory activity against a particular enzyme. nih.gov Machine learning algorithms, such as random forests or neural networks, are increasingly being used to develop more sophisticated and predictive QSAR models for chemical discovery.

Advanced Spectroscopic and Structural Characterization Techniques in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and proximity of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are the foundational experiments for structural elucidation. The ¹H NMR spectrum reveals the number of different types of protons, their relative abundance (through integration), and their neighboring protons (through spin-spin coupling). The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

For 2-(dimethylamino)-2-methylpropane-1,3-diol, the structure suggests distinct signals for the different proton and carbon environments. Due to the molecule's symmetry, the two hydroxymethyl (-CH₂OH) groups are chemically equivalent.

Expected ¹H NMR Signals:

A singlet for the six protons of the two equivalent N-methyl (-N(CH₃)₂) groups.

A singlet for the three protons of the C-methyl (-CH₃) group.

A singlet or a multiplet for the four protons of the two equivalent methylene (B1212753) (-CH₂) groups.

A broad singlet for the two protons of the hydroxyl (-OH) groups, which can exchange with solvent.

Expected ¹³C NMR Signals:

A signal for the two equivalent N-methyl carbons.

A signal for the C-methyl carbon.

A signal for the two equivalent methylene carbons.

A signal for the quaternary carbon atom bonded to the nitrogen and the methyl group.

Calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) can predict chemical shifts, which are then compared with experimental data for confirmation. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Dimethylamino)-2-methylpropane-1,3-diol (Note: These are predicted values based on typical chemical shift ranges. Actual experimental values may vary based on solvent and other conditions.)

| Atom Type | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N-Methyl | -N(CH₃)₂ | ~2.3 | ~45 |

| C-Methyl | -C-CH₃ | ~1.1 | ~20 |

| Methylene | -CH₂OH | ~3.5 | ~68 |

| Quaternary Carbon | C(N)(C) | - | ~60 |

| Hydroxyl | -OH | Variable (e.g., 2.5-4.0) | - |

Single Crystal X-ray Diffraction for Determination of Absolute and Relative Stereochemistry

Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline solid. It provides definitive information on bond lengths, bond angles, and the spatial arrangement of atoms. This technique is also capable of determining the absolute and relative stereochemistry of chiral molecules.

However, the molecule 2-(dimethylamino)-2-methylpropane-1,3-diol is achiral. It possesses a plane of symmetry that bisects the molecule, meaning it does not have enantiomers. Therefore, the concepts of absolute and relative stereochemistry are not applicable.

While no published single crystal X-ray diffraction data for 2-(dimethylamino)-2-methylpropane-1,3-diol is currently available in the surveyed literature, such an analysis would still be valuable. It would confirm the connectivity established by NMR and provide precise geometric parameters (bond lengths and angles) for the molecule in the solid state. Theoretical studies on similar molecules have used computational methods to predict stable conformers and structural parameters, which can be compared with experimental diffraction data. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions with very high precision. This allows for the determination of a molecule's exact mass, from which its elemental formula can be deduced.

For 2-(dimethylamino)-2-methylpropane-1,3-diol (C₆H₁₅NO₂), the calculated monoisotopic mass is 133.110278721 Da. nih.gov An HRMS experiment would aim to detect the protonated molecule [M+H]⁺ with an m/z value extremely close to 134.1179, confirming the elemental composition.

In addition to the molecular ion, mass spectrometry provides information about the molecule's structure through its fragmentation pattern. Under ionization, the molecule breaks apart in a predictable manner. Expected fragmentation pathways for 2-(dimethylamino)-2-methylpropane-1,3-diol would involve the cleavage of C-C and C-N bonds.

Table 2: Predicted HRMS Fragments for 2-(Dimethylamino)-2-methylpropane-1,3-diol

| Fragment Ion (Structure) | Proposed Loss | Formula of Ion | Exact Mass (Da) |

| [M+H]⁺ | - | C₆H₁₆NO₂⁺ | 134.1179 |

| [M-CH₂OH]⁺ | Loss of a hydroxymethyl radical | C₅H₁₂NO⁺ | 102.0913 |

| [M-N(CH₃)₂]⁺ | Loss of a dimethylamino radical | C₄H₉O₂⁺ | 89.0597 |

| [C₄H₁₀N]⁺ | Cleavage of C-C bonds | C₄H₁₀N⁺ | 72.0808 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. scielo.org.mx These techniques are complementary and are excellent for identifying the functional groups present. nih.govjyoungpharm.org

The spectrum of 2-(dimethylamino)-2-methylpropane-1,3-diol is expected to show characteristic bands corresponding to its hydroxyl, dimethylamino, and alkane-like structural components.

O-H stretching: A broad and strong absorption in the FTIR spectrum around 3400-3200 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl groups.

C-H stretching: Strong absorptions in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of the methyl and methylene groups.

O-H bending: Bending vibrations for the hydroxyl groups typically appear in the 1450-1300 cm⁻¹ region.

C-O stretching: A strong band in the 1100-1000 cm⁻¹ region is indicative of the C-O single bond stretching.

C-N stretching: The C-N stretching vibration of the tertiary amine is expected to appear in the 1250-1020 cm⁻¹ range.

FTIR and Raman spectra were recorded for the similar compound 2-amino-2-methyl-1,3-propanediol (B94268), and the vibrational modes were assigned with the aid of computational methods like Density Functional Theory (DFT). nih.govresearchgate.net A similar approach can be applied to 2-(dimethylamino)-2-methylpropane-1,3-diol for a detailed assignment of its vibrational modes.

Table 3: Expected Vibrational Frequencies for 2-(Dimethylamino)-2-methylpropane-1,3-diol

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (FTIR) |

| O-H Stretch | -OH | 3400 - 3200 | Strong, Broad |

| C-H Stretch | -CH₃, -CH₂- | 3000 - 2850 | Strong |

| O-H Bend | -OH | 1450 - 1300 | Medium |

| C-H Bend | -CH₃, -CH₂- | 1470 - 1370 | Medium |

| C-N Stretch | -N(CH₃)₂ | 1250 - 1020 | Medium-Weak |

| C-O Stretch | -CH₂OH | 1100 - 1000 | Strong |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a molecule with left and right circularly polarized light. These techniques are exclusively used for the analysis of chiral molecules, which are molecules that are non-superimposable on their mirror images. rsc.org A primary application is the determination of enantiomeric purity or excess.

The molecular structure of 2-(dimethylamino)-2-methylpropane-1,3-diol features a central quaternary carbon atom bonded to a methyl group, a dimethylamino group, and two hydroxymethyl groups. A plane of symmetry can be drawn through the C-CH₃ bond, the C-N bond, and the nitrogen atom, with the two -CH₂OH groups being mirror images of each other across this plane.

Due to this internal plane of symmetry, 2-(dimethylamino)-2-methylpropane-1,3-diol is an achiral molecule. It is superimposable on its mirror image and does not exist as a pair of enantiomers. Consequently, it does not rotate the plane of polarized light and is optically inactive. Therefore, chiroptical spectroscopy techniques like ECD and ORD are not applicable for assessing its purity, as there are no enantiomers to distinguish between.

Applications in Advanced Materials Science and Polymer Chemistry

Utilization as a Monomer or Cross-linking Agent in Polymer Synthesis

The presence of two hydroxyl groups makes 2-(Dimethylamino)-2-methylpropane-1,3-diol a potential diol monomer for the synthesis of various polymers, including polyesters and polyurethanes. In these reactions, the diol would react with dicarboxylic acids (or their derivatives) or diisocyanates, respectively, to form the polymer backbone.

The tertiary amine group within the molecule could act as an intrinsic catalyst, particularly in polyurethane formation, potentially accelerating the reaction between the hydroxyl groups and isocyanates. This could offer an advantage over traditional systems that require the addition of external catalysts.

Furthermore, its structure suggests a possible role as a cross-linking agent. In systems like epoxy resins, the tertiary amine could facilitate the ring-opening polymerization of the epoxy groups, while the hydroxyl groups could further react to create a densely cross-linked network. threebond.co.jp This would theoretically enhance the thermal and mechanical properties of the cured resin. However, specific research data on the cross-linking density and resulting properties of polymers incorporating this specific diol are not available.

Role in the Synthesis of Functional Organic Materials

The incorporation of 2-(Dimethylamino)-2-methylpropane-1,3-diol into a polymer backbone would introduce a pendant dimethylamino group. This functional group can impart pH-responsive behavior to the material. In acidic environments, the tertiary amine can be protonated, leading to changes in the polymer's solubility, conformation, or ability to interact with other molecules. This property is highly sought after in the development of "smart" materials for applications such as drug delivery systems or sensors. rsc.org

While there is extensive research on other amine-containing monomers for these purposes, specific studies detailing the synthesis of functional organic materials from 2-(Dimethylamino)-2-methylpropane-1,3-diol are not found in the reviewed literature.

Integration into Specialty Coatings, Resins, or Additives

Theoretically, 2-(Dimethylamino)-2-methylpropane-1,3-diol could be integrated into specialty coatings and resins to enhance specific properties. The tertiary amine functionality can improve adhesion to various substrates through acid-base interactions. In coatings, it might also act as a corrosion inhibitor for metal surfaces.

As an additive, it could function as a curing agent or a pH-adjusting agent in various formulations. Its diol nature also suggests potential use as a building block for polyester (B1180765) or polyurethane polyols, which are key components in many coating and resin systems. For instance, similar diols are known to be used in the production of polyester polyols for polyurethane adhesives and coatings. Despite these theoretical possibilities, there is a lack of concrete examples or documented research on the performance of 2-(Dimethylamino)-2-methylpropane-1,3-diol in such applications.

Interactive Data Table: Physicochemical Properties of 2-(Dimethylamino)-2-methylpropane-1,3-diol

| Property | Value | Source |

| IUPAC Name | 2-(dimethylamino)-2-methylpropane-1,3-diol | PubChem |

| CAS Number | 63246-63-9 | PubChem |

| Molecular Formula | C6H15NO2 | PubChem |

| Molecular Weight | 133.19 g/mol | PubChem. nih.gov |

| Appearance | powder | American Elements. rsc.org |

| Storage Temperature | Room Temperature | American Elements. rsc.org |

Interactive Data Table: Comparison of Related Diols in Polymer Applications

| Compound | Application | Reference |

| 2,2-Dimethyl-1,3-propanediol | Building block for polyesters and polyurethanes. | researchgate.net |

| 2-Methyl-1,3-propanediol | Used in solid polymer electrolytes and biodegradable thermoplastic elastomers. | sigmaaldrich.com |

| 2-(Dimethylamino)-2-methylpropanol | Used as a catalyst and in coatings. | N/A |

Future Research Directions and Interdisciplinary Prospects

Development of Novel and Efficient Synthetic Routes to the Compound

While the synthesis of amino alcohols is a well-established field in organic chemistry, the development of novel and more efficient routes to 2-(dimethylamino)-2-methylpropane-1,3-diol remains a key area for future investigation. One promising avenue involves the direct N-dimethylation of 2-amino-2-methyl-1,3-propanediol (B94268). Research into heterogeneous catalysts, such as ruthenium nanoparticles supported on carbon (Ru/C), has shown success in the N-dimethylation of various primary amines using formaldehyde (B43269) as the carbon source. nih.gov Applying this methodology to 2-amino-2-methyl-1,3-propanediol could offer a more streamlined and industrially scalable process. nih.gov

Another approach could involve the reductive amination of 1,3-dihydroxy-2-propanone with dimethylamine, followed by the introduction of the methyl group at the C2 position. The reductive amination of dihydroxyacetone with ammonia (B1221849) is a known route to 2-amino-1,3-propanediol, suggesting that a similar pathway with a substituted amine could be feasible. google.com Future research could focus on optimizing reaction conditions and catalyst selection for such a transformation.

Furthermore, exploring biocatalytic routes for the synthesis of this compound presents an exciting opportunity for sustainable production. The biological conversion of amino acids to higher alcohols is an emerging field, and engineering microorganisms to produce 2-(dimethylamino)-2-methylpropane-1,3-diol or its precursors could offer an environmentally friendly alternative to traditional chemical synthesis. renewable-carbon.eunih.gov

Table 1: Potential Synthetic Routes for 2-(Dimethylamino)-2-methylpropane-1,3-diol

| Route | Starting Materials | Key Transformation | Potential Advantages |

| N-Dimethylation | 2-Amino-2-methyl-1,3-propanediol, Formaldehyde | Catalytic N-methylation | Potentially high yield and selectivity |

| Reductive Amination | 1,3-Dihydroxy-2-propanone, Dimethylamine | Reductive amination and subsequent C-methylation | Utilizes readily available starting materials |

| Biocatalysis | Renewable feedstocks (e.g., sugars) | Engineered microbial fermentation | Sustainable and environmentally friendly |

Exploration of New Catalytic Transformations and Enantioselective Processes

The structural similarity of 2-(dimethylamino)-2-methylpropane-1,3-diol to known chiral ligands suggests its significant potential in asymmetric catalysis. Chiral amino alcohols are valuable building blocks for the synthesis of drugs and natural products and are widely used as ligands in enantioselective catalysis. chemrxiv.org Future research should focus on the synthesis of chiral derivatives of 2-(dimethylamino)-2-methylpropane-1,3-diol and their application as ligands in a variety of catalytic transformations.

For instance, these new ligands could be evaluated in the enantioselective addition of organozinc reagents to aldehydes, a well-established method for the synthesis of chiral secondary alcohols. rsc.orgresearchgate.net The presence of both a nitrogen and two oxygen atoms allows for the formation of stable metal complexes, which are crucial for inducing high enantioselectivity. researchgate.net

Furthermore, the exploration of these ligands in other important catalytic reactions, such as the Henry reaction, allylic substitution, and hydrogenation, could lead to the discovery of novel and highly efficient asymmetric processes. researchgate.net The development of catalysts derived from 2-(dimethylamino)-2-methylpropane-1,3-diol could provide access to a wide range of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.

Computational Design and Optimization of Novel Amino Diol-Based Ligands and Catalysts

Computational chemistry offers a powerful tool for accelerating the discovery and optimization of new catalysts. merckmillipore.com Future research should leverage computational modeling to design and screen novel ligands and catalysts based on the 2-(dimethylamino)-2-methylpropane-1,3-diol scaffold.

Using techniques such as Density Functional Theory (DFT), researchers can model the transition states of catalytic reactions and identify the key interactions that govern enantioselectivity. chemrxiv.org This information can then be used to rationally design new ligands with improved performance. For example, computational studies could help in understanding how modifications to the structure of 2-(dimethylamino)-2-methylpropane-1,3-diol, such as the introduction of bulky substituents, could enhance the stereocontrol in a given reaction.

Moreover, computational screening of virtual libraries of ligands derived from this amino diol could rapidly identify promising candidates for experimental investigation, thereby reducing the time and resources required for catalyst development. This synergy between computational and experimental chemistry will be crucial for unlocking the full catalytic potential of this class of compounds.

Sustainable Chemistry and Process Intensification in Production

The principles of green and sustainable chemistry are increasingly important in chemical manufacturing. Future research on 2-(dimethylamino)-2-methylpropane-1,3-diol should prioritize the development of sustainable production methods. This includes the use of renewable raw materials, the reduction of waste, and the use of environmentally benign solvents and catalysts. nih.gov

Biocatalytic routes, as mentioned earlier, represent a significant step towards sustainability. nih.gov The use of enzymes or whole-cell systems for the synthesis of this compound could dramatically reduce the environmental impact compared to traditional chemical methods. frontiersin.org

Process intensification is another key aspect of sustainable manufacturing. This involves the development of more efficient and compact production processes. Future research could explore the use of microreactors and other advanced process technologies to improve the efficiency and safety of the synthesis of 2-(dimethylamino)-2-methylpropane-1,3-diol.

Integration with Automated Synthesis and Flow Chemistry for Scalability

The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Automated synthesis and flow chemistry are powerful technologies that can facilitate this scale-up process. nih.govseqens.commdpi.com Future research should focus on integrating these technologies into the production of 2-(dimethylamino)-2-methylpropane-1,3-diol and its derivatives.

Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch reactors, offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the ability to easily scale up production. nih.govnumberanalytics.com The development of a continuous-flow process for the synthesis of 2-(dimethylamino)-2-methylpropane-1,3-diol would be a significant advancement, enabling its production in a more efficient and cost-effective manner. rsc.org

Furthermore, the integration of automated systems for reaction optimization and product analysis could accelerate the development of robust and scalable manufacturing processes. This would be particularly valuable for the production of a library of chiral ligands derived from 2-(dimethylamino)-2-methylpropane-1,3-diol for high-throughput screening in catalytic applications.

Q & A

Q. What mechanistic insights explain yield variations in multi-step syntheses of 2-(dimethylamino)-2-methylpropane-1,3-diol derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.